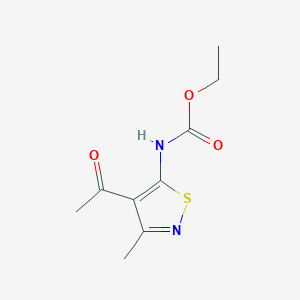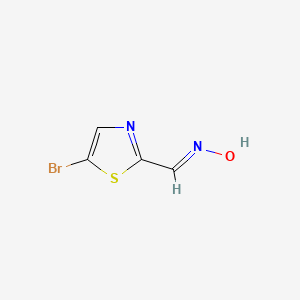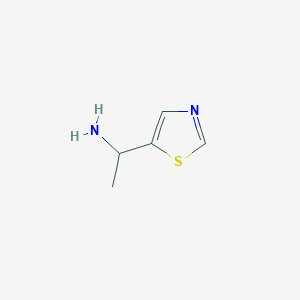
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of compounds known for their significant biochemical activity, including interactions with various receptors and potential therapeutic applications. Research on similar compounds, such as tetrahydroisoquinoline derivatives, has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties (Kandinska, Kozekov, & Palamareva, 2006; Murugavel et al., 2015).
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including condensation and cyclization steps, to introduce various functional groups into the core structure (Kandinska, Kozekov, & Palamareva, 2006).
Molecular Structure Analysis
Structural characterization of similar compounds has been achieved using techniques like NMR, X-ray crystallography, and mass spectrometry, providing detailed insights into their molecular geometry and conformations (Murugavel et al., 2015; Baktır et al., 2009).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives participate in various chemical reactions, including oxidative processes and cyclization reactions, which are crucial for modifying their chemical structure and enhancing their biological activity (Majeed, Sainsbury, & Hall, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of these compounds can be influenced by their molecular structure and the presence of specific functional groups. These properties are essential for determining their stability, formulation potential, and application in various fields (Baktır et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, define the applications of these compounds in medicinal chemistry and other scientific areas. Detailed studies are necessary to explore these aspects thoroughly for each compound (Kandinska, Kozekov, & Palamareva, 2006).
科学的研究の応用
Bioreductive Pro-drug Systems
One study explores the use of a 5-nitrofuran-2-ylmethyl group, closely related to the furan-2-carbonyl moiety, as a potential bioreductively activated pro-drug system. The research focuses on the synthesis of isoquinolin-1-ones through a one-pot Curtius rearrangement and their application as pro-drugs for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Asymmetric Synthesis
Another study discusses the asymmetric synthesis of tetrahydropalmatine, a natural alkaloid of the tetrahydroprotoberberine family, which involves a key step based on a tandem 1,2-addition/ring-closure methodology employing lithiated methylbenzamide and benzaldehyde SAMP or RAMP hydrazones. This research exemplifies the synthetic utility of structural components similar to those in the queried compound (Boudou & Enders, 2005).
Identification of Human Metabolites
Research on the identification of human metabolites of a novel If channel inhibitor showcases the importance of structural motifs like tetrahydroisoquinoline for drug development and the study of metabolite pathways, potentially offering insights into the metabolism of similar compounds (Umehara et al., 2009).
Synthetic Routes and Applications
The development of synthetic routes to specific compounds, like the YM758 monophosphate, highlights the complexity and the innovation required in synthesizing molecules with therapeutic potential. Such studies underscore the intricate chemistry and the potential biomedical applications of compounds with structural elements akin to the queried compound (Yoshida et al., 2014).
作用機序
Target of Action
The primary targets of this compound are currently unknown. Furan derivatives have been found to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Furan derivatives have been shown to interact with their targets through various mechanisms, including acting as inhibitors or agonists .
Biochemical Pathways
Furan derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been shown to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-9-8-18(21(30-2)22(19)31-3)23(27)25-17-7-6-15-10-11-26(14-16(15)13-17)24(28)20-5-4-12-32-20/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJTEJEBXDHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)




![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)